tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a tert-butyl group, a fluorophenyl group, and an aminomethyl group, making it a versatile molecule for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate typically involves the following steps:
Bromination: : The starting material, 4-aminomethyl-3-fluorobenzene, undergoes bromination to introduce a bromomethyl group.
Nucleophilic Substitution: : The bromomethyl group is then substituted with a tert-butyl carbamate group using a nucleophilic substitution reaction.
Purification: : The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to convert the carbamate group into amines.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carbonyl compounds such as carboxylic acids and aldehydes.
Reduction: : Formation of amines from carbamates.
Substitution: : Introduction of various functional groups, leading to the formation of different derivatives.
Scientific Research Applications
Tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate: has several scientific research applications:
Chemistry: : Used as a protecting group for amines in organic synthesis.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate exerts its effects involves the interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. The tert-butyl group enhances the stability and reactivity of the molecule, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
Tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate: can be compared with other similar compounds such as:
Boc-protected amines: : Similar in structure but differ in the presence of the fluorophenyl group.
Fluorinated carbamates: : Similar in the fluorophenyl group but differ in the protecting group used.
The uniqueness of this compound lies in its combination of the tert-butyl group, fluorophenyl group, and aminomethyl group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-3-fluorophenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,7-8,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMAERVCPKJVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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